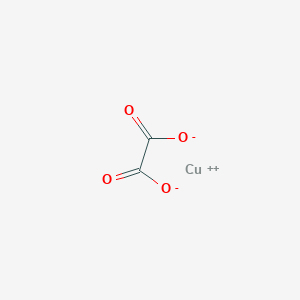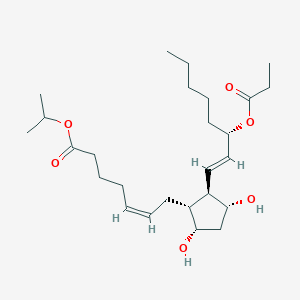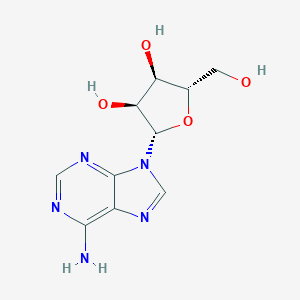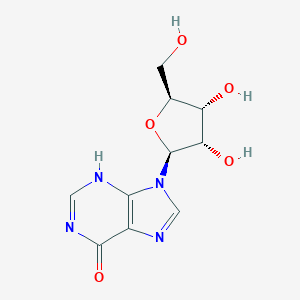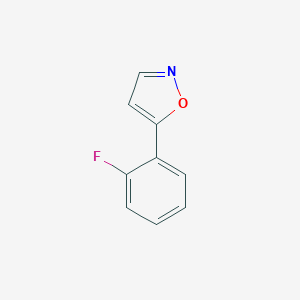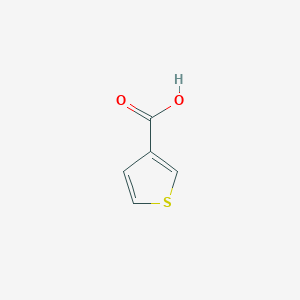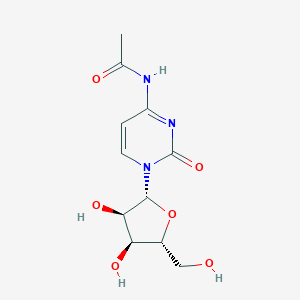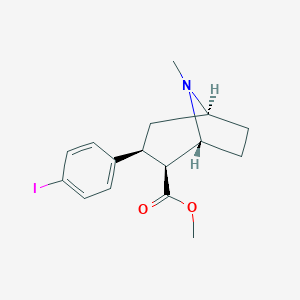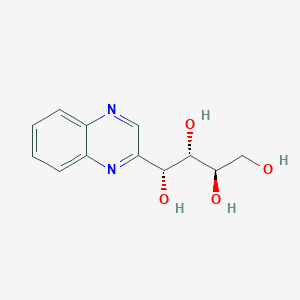
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
描述
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, also known as QBB, is a quinoxaline derivative that has been studied extensively for its potential applications in the fields of organic synthesis and medicinal chemistry. QBB is a chiral compound, meaning it has a non-superimposable mirror image, and has a variety of uses in organic synthesis due to its ability to form stable complexes with transition metals. In addition, QBB has been studied for its potential medicinal applications, as it has been found to have several biochemical and physiological effects. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves the conversion of starting materials through a series of reactions to produce the final compound. The key steps in the synthesis pathway include the protection of hydroxyl groups, the formation of a quinoxaline ring, and the deprotection of the hydroxyl groups to yield the final compound.
Starting Materials
D-glucose, 2-nitrophenylacetic acid, N-bromosuccinimide, triethylamine, acetic anhydride, sodium borohydride, sodium hydroxide, acetic acid
Reaction
Protection of hydroxyl groups of D-glucose with acetic anhydride and sodium hydroxide, Reduction of 2-nitrophenylacetic acid with sodium borohydride to yield 2-amino phenylacetic acid, Formation of quinoxaline ring by reacting 2-amino phenylacetic acid with D-glucose derivative in the presence of N-bromosuccinimide and triethylamine, Deprotection of hydroxyl groups with sodium hydroxide and acetic acid to yield (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
科学研究应用
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been studied extensively for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, it has been used as a chiral ligand for the catalytic asymmetric synthesis of a variety of compounds. In medicinal chemistry, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been studied for its potential to act as an antifungal agent.
作用机制
The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is not fully understood, but it is believed to involve the formation of a stable complex with a transition metal, which can then be used to catalyze the synthesis of a variety of compounds. In addition, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the level of acetylcholine in the body, which can have a variety of physiological effects.
生化和生理效应
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to have several biochemical and physiological effects. In vitro studies have shown that (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can inhibit the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the body. This increase in acetylcholine can lead to an increase in cognitive function, as well as an increase in muscle contraction and relaxation. Additionally, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to have antifungal activity, and has been used in the treatment of fungal infections.
实验室实验的优点和局限性
The advantages of using (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for lab experiments include its availability, low cost, and ease of synthesis. Additionally, its chiral nature makes it a suitable ligand for the catalytic asymmetric synthesis of a variety of compounds. The main limitation of using (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for lab experiments is that its mechanism of action is not fully understood, and its effects on the body are still being studied.
未来方向
The potential applications of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are still being explored, and there are many future directions that could be explored. For example, further studies could be done to elucidate the mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, and to investigate its potential to act as an inhibitor of other enzymes. Additionally, further studies could be done to investigate its potential as an antifungal agent, and to explore its potential applications in other areas of medicinal chemistry. Finally, further studies could be done to explore its potential applications in the field of organic synthesis, and to optimize its use as a chiral ligand for the catalytic asymmetric synthesis of a variety of compounds.
属性
IUPAC Name |
(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHSLKLTQNYAD-IJLUTSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427833 | |
| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
CAS RN |
4711-06-2 | |
| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



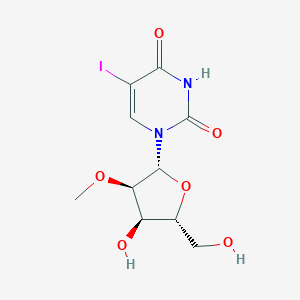
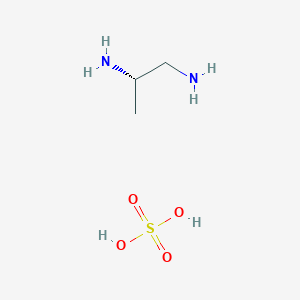
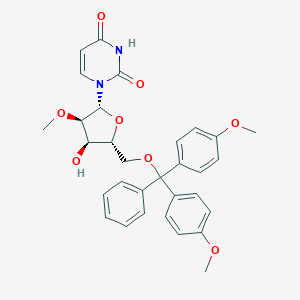
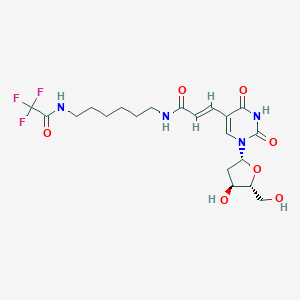
![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
